molecular formula C6H4F2 B1663923 1,3-Difluorobenzene CAS No. 372-18-9

1,3-Difluorobenzene

Cat. No. B1663923
CAS RN: 372-18-9
M. Wt: 114.09 g/mol
InChI Key: UEMGWPRHOOEKTA-UHFFFAOYSA-N
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Description

1,3-Difluorobenzene, also known as m-difluorobenzene, is a clear colorless to yellowish liquid . It has the molecular formula C6H4F2 and a molecular weight of 114.0928 . It is stable under normal temperatures and pressures .


Synthesis Analysis

1,3-Difluorobenzene can be synthesized from m-phenylenediamine through a process called double diazotization . This process is exothermic and the diazonium intermediates are extremely unstable, which may lead to undesired coupling products and decomposition .


Molecular Structure Analysis

The molecular structure of 1,3-Difluorobenzene consists of a benzene ring with two fluorine atoms attached at the 1 and 3 positions . The IUPAC Standard InChIKey for 1,3-Difluorobenzene is UEMGWPRHOOEKTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,3-Difluorobenzene is a liquid at room temperature with a boiling point of 83 °C and a melting point of -59 °C . It has a density of 1.163 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

Biodegradation and Environmental Impact

1,3-Difluorobenzene (1,3-DFB) has been studied for its biodegradation capabilities. Moreira et al. (2009) found that the microbial strain Labrys portucalensis can degrade 1,3-DFB, using it as a sole carbon and energy source, which indicates its potential for environmental bioremediation (Moreira, Amorim, Carvalho, & Castro, 2009).

Molecular Geometry and Nuclear Magnetic Resonance (NMR) Analysis

The molecular geometry of 1,3-DFB has been analyzed using NMR. Otter et al. (1973) studied the NMR spectra of 1,3-DFB in nematic solvents to understand its molecular geometry and the anisotropy of the indirect fluorine-fluorine coupling (Otter, Gerritsen, & Maclean, 1973).

Chemical Synthesis and Industrial Applications

1,3-DFB serves as an important intermediate in chemical synthesis. Xue (2001) detailed a method for synthesizing 1,3-DFB from 1,3-dichlorobenzene, highlighting its utility in industrial applications (Xue, 2001). Additionally, its thermodynamic properties have been studied by Messerly and Finke (1970), providing valuable data for various chemical processes (Messerly & Finke, 1970).

Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) explored the use of fluorobenzenes like 1,3-DFB in organometallic chemistry. They highlighted how the presence of fluorine substituents impacts the reactivity and interactions of these compounds in metal-centered reactions (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Analysis

The crystal structure of 1,3-DFB and its interactions have been a subject of interest. Thalladi et al. (1998) investigated C−H···F interactions in the crystal structures of fluorobenzenes, including 1,3-DFB (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Photodissociation Dynamics

Lin et al. (2005) studied the photodissociation dynamics of 1,3-DFB at 193 nm, providing insights intothe chemical behavior of this compound under specific conditions. This research is crucial for understanding the reaction mechanisms of 1,3-DFB in various environments, including industrial and laboratory settings (Lin, Dyakov, Lin, Lee, & Ni, 2005).

Computational Chemistry and Molecular Structure

The molecular structure of 1,3-DFB has also been a focus of computational chemistry studies. For example, Boggs, Pang, and Pulay (1982) determined the structures of various fluorinated benzenes, including 1,3-DFB, using ab initio gradient methods. Their work provides a comprehensive understanding of the molecular dimensions and electronic structure of 1,3-DFB (Boggs, Pang, & Pulay, 1982).

Fluorination Chemistry

The chemistry of fluorination is another area where 1,3-DFB is significant. Kitamura et al. (2011) presented a practical method for the fluorination of 1,3-dicarbonyl compounds using 1,3-DFB, demonstrating its utility in the synthesis of fluorinated organic compounds (Kitamura, Kuriki, Morshed, & Hori, 2011).

Safety And Hazards

1,3-Difluorobenzene is highly flammable and poses a severe fire hazard when exposed to heat, flame, and/or oxidizers . It is toxic and may emit toxic fumes of carbon monoxide (CO) when combusted . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 1,3-Difluorobenzene were not found in the search results, its use in the synthesis of pharmaceuticals and pesticides suggests potential for continued research and development in these areas .

properties

IUPAC Name

1,3-difluorobenzene
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InChI

InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMGWPRHOOEKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50190682
Record name 1,3-Difluorobenzene
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Molecular Weight

114.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Difluorobenzene

CAS RN

372-18-9
Record name 1,3-Difluorobenzene
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Record name 1,3-Difluorobenzene
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Record name 1,3-DIFLUOROBENZENE
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Record name 1,3-Difluorobenzene
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Synthesis routes and methods I

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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substituted anilines
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Synthesis routes and methods II

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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Synthesis routes and methods III

Procedure details

2,4 Difluoroaniline sulfate was prepared by mixing 62.6 g (2.5 molar proportions) of 98% sulphuric acid with 32.3 g (0.25 mole) of 2,4-difluoroaniline in a three neck flask. 66 g (2.0 molar proportions) of 50% H3PO2 aqueous solution were added and the slurry was allowed to warm to 50° C.±5° C. Then 18.3 g (1.1 molar proportion) of sodium nitrite dissolved into 30 g of water were added drop by drop, while the temperature was kept at 50° C.±5° C. After 1 hour 30 minutes for the complete addition, only 3.2 liter of gas had been evolved (Theory [~6.3 l). The reaction mixture was worked up as in Example 1 (decantation, extraction, distillation). Only 7.7 g of 1,3-difluorobenzene (yield=27%) were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluorobenzene
Reactant of Route 2
1,3-Difluorobenzene
Reactant of Route 3
1,3-Difluorobenzene
Reactant of Route 4
1,3-Difluorobenzene
Reactant of Route 5
1,3-Difluorobenzene
Reactant of Route 6
1,3-Difluorobenzene

Citations

For This Compound
1,210
Citations
MT Kirchner, D Blaeser, R Boese, TS Thakur… - … Section E: Structure …, 2009 - scripts.iucr.org
The weak electrostatic and dispersive forces between C(δ+)—F(δ−) and H(δ+)—C(δ−) are at the borderline of the hydrogen-bond phenomenon and are poorly directional and further …
Number of citations: 9 scripts.iucr.org
Z Yu, G Lu, J Chen, S Xie, W Su - Journal of Flow Chemistry, 2018 - Springer
An expeditious and highly efficient process for the synthesis of 1, 3-difluorobenzene via a continuous-flow reactor was developed. The main steps included diazotization of 2, 4-…
Number of citations: 11 link.springer.com
JF Messerly, HL Finke - The Journal of Chemical Thermodynamics, 1970 - Elsevier
The low-temperature thermal properties of hexafluorobenzene and 1,3-difluorobenzene were measured by adiabatic calorimetry from 13 to 342 K and 11 to 355 K, respectively. The …
Number of citations: 27 www.sciencedirect.com
OL Stiefvater - Zeitschrift für Naturforschung A, 1988 - degruyter.com
The carbon -fluorine bond length and the distortion of the benzene ring under fluorination have been determined by the isotopic substitution method for 1,3-difluorobenzene. -The …
Number of citations: 13 www.degruyter.com
T Yan, CB Bheeter, H Doucet - European Journal of Organic …, 2013 - Wiley Online Library
The influence of electron‐withdrawing and electron‐donating substituents (nitro, nitrile, chloro, bromo, methoxy or amino) on 1,3‐difluorobenzenes in their palladium‐catalysed direct …
C Makochekanwa, O Sueoka… - Journal of Physics B …, 2004 - iopscience.iop.org
Electron and positron scattering from fluorobenzene (C 6 H 5 F), 1, 3-difluorobenzene (1, 3-C 6 H 4 F 2) and 1, 4-difluorobenzene (1, 4-C 6 H 4 F 2) molecules have been investigated …
Number of citations: 12 iopscience.iop.org
M Allan, JP Maier, O Marthaler - Chemical Physics, 1977 - Elsevier
The lifetimes of the zeroth and some vibiationally excited levels of the B̃(π -1 ) states of the radical cations of hexafluorobenzene (1), pentafluorobenzene (2), 1,2,3,4- (3), 1,2,3,5- (4) and …
Number of citations: 104 www.sciencedirect.com
FE Marshall, R Dorris, SA Peebles… - The Journal of …, 2018 - ACS Publications
The microwave spectrum of the dimer Ar–1,3-difluorobenzene from 2 to 18 GHz is reported. The spectrum has been observed using a chirped-pulse Fourier transform microwave (CP-…
Number of citations: 13 pubs.acs.org
L Nygaard, ER Hansen, RL Hansen… - … Acta Part A: Molecular …, 1967 - Elsevier
The microwave spectra of 1,2- and 1,3-difluorobenzene (I and II) have been assigned by quantitative measurements of the Stark effect. I has an α-type spectrum, II a b-type spectrum, …
Number of citations: 60 www.sciencedirect.com
X Shi, S Mao, JF Soulé, H Doucet - The Journal of Organic …, 2018 - ACS Publications
The higher reactivity of the C4-H bond as compared to the C5-H bond of 1,2,3-trifluorobenzene in palladium-catalyzed direct arylation allows the selective synthesis of 4-aryl-1,2,3-…
Number of citations: 7 pubs.acs.org

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